1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid typically involves the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclization in the presence of a base such as TBAF in THF at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: It is used in the design and synthesis of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c16-12(17)9-3-5-15(6-4-9)7-10-13-11(18-14-10)8-1-2-8/h8-9H,1-7H2,(H,16,17) |
InChI Key |
SAMLQSXMVNLSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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